molecular formula C20H24FN3O4S B5335896 N-(2-ethoxy-5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

N-(2-ethoxy-5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B5335896
M. Wt: 421.5 g/mol
InChI Key: KJEWTEMJMUBHDD-UHFFFAOYSA-N
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Description

N-(2-ethoxy-5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxy-5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxy-5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-ethoxy-5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxy-5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide stands out due to the presence of the fluorophenyl group, which imparts unique chemical and biological properties. This fluorination can enhance the compound’s stability, bioavailability, and binding affinity to specific targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

N-[2-ethoxy-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-3-28-20-9-8-16(14-18(20)22-15(2)25)29(26,27)24-12-10-23(11-13-24)19-7-5-4-6-17(19)21/h4-9,14H,3,10-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEWTEMJMUBHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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